molecular formula C8H11NO B072406 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One CAS No. 1500-93-2

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One

Cat. No.: B072406
CAS No.: 1500-93-2
M. Wt: 137.18 g/mol
InChI Key: KSZNMNSPWOIFPE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a heterocyclic organic compound with the molecular formula C8H11NO. It is characterized by a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One typically involves the reaction of 2,5-dimethylpyrrole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 2,5-dimethylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to yield the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of a substituted pyrrole ring and an ethanone group provides it with distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZNMNSPWOIFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383996
Record name 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-93-2
Record name 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1500-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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